molecular formula C15H13BrN2O3 B5566686 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromophenyl)urea

Número de catálogo B5566686
Peso molecular: 349.18 g/mol
Clave InChI: CHGRVKAZMWPEGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromophenyl)urea, also known as BDMC, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. BDMC belongs to the class of compounds known as benzodioxole derivatives, which have been found to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

A significant area of application involves the synthesis of asymmetric ureas and thioureas, showcasing their potential cytotoxic effects against cancer cell lines and inhibitory action on DNA topoisomerases. These compounds exhibit promising antiproliferative actions, underscoring their potential in cancer research (Esteves-Souza et al., 2006). Furthermore, research has been directed towards understanding the anticancer activity of certain urea derivatives, with studies revealing strong anticancer activities in various assays and cell lines, suggesting their evaluation in clinical trials for kidney cancer treatment (Nammalwar et al., 2010).

Enzyme Inhibition and Pharmacological Activity

Urea derivatives have been investigated for their enzyme inhibitory and pharmacological activities. Flexible urea compounds have shown potential as novel acetylcholinesterase inhibitors, indicating their relevance in developing treatments for neurodegenerative diseases (Vidaluc et al., 1995). Another study explored the urea coupling, lithiation, and rearrangement processes to achieve high enantioselectivity, which has implications in asymmetric synthesis and drug development (Clayden & Hennecke, 2008).

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRVKAZMWPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.